(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster

Beschreibung

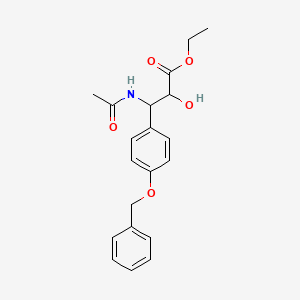

(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is a chiral organic compound featuring a benzene ring substituted with a phenylmethoxy group at the para position, a β-acetylamino group, an α-hydroxy moiety, and an ethyl ester functional group. Its stereochemistry (αR,βS) is critical to its biological activity and physicochemical properties.

Eigenschaften

IUPAC Name |

ethyl 3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXCVPWHTCVYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemical and Structural Properties

Before delving into preparation methods, understanding the compound's fundamental properties is essential:

Basic Information

| Property | Value |

|---|---|

| CAS Number | 382596-25-0 |

| Molecular Formula | C20H23NO5 |

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | ethyl (2R,3S)-3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |

| InChI Key | HRXCVPWHTCVYKB-RBUKOAKNSA-N |

| Stereochemistry | (2R,3S) or (alphaR,betaS) configuration |

The compound features several key functional groups: an ethyl ester, a hydroxyl group at the alpha (C-2) position with R configuration, an acetamido group at the beta (C-3) position, and a 4-phenylmethoxyphenyl substituent at the beta position with S configuration.

Structural Features

The stereochemical configuration (2R,3S) is crucial for its biological activity and potential pharmaceutical applications. The molecule contains:

General Synthetic Approaches

The synthesis of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester requires careful control of stereochemistry and functional group manipulation. Several general strategies can be employed:

Retrosynthetic Analysis

Based on the compound's structure, potential retrosynthetic pathways include:

- Derivatization of a beta-amino acid or ester

- Stereoselective introduction of the acetamido and hydroxyl groups

- Late-stage protection of the phenolic hydroxyl group via benzylation

- Stereoselective aldol-type reactions followed by functional group transformations

The critical challenge lies in establishing the correct stereochemistry at the two adjacent chiral centers while maintaining functional group integrity.

Detailed Preparation Methods

Multi-Step Synthesis Approach

The preparation of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester typically involves multi-step organic reactions requiring precise control of reaction conditions. Drawing from related syntheses, a potential synthetic route is outlined below:

Preparation of 4-Phenylmethoxybenzaldehyde Precursor

The initial step involves the preparation of 4-phenylmethoxybenzaldehyde via benzylation of 4-hydroxybenzaldehyde:

- React 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate in DMF or acetone

- Stir at room temperature or under mild heating (50-60°C) for 6-12 hours

- Extract with ethyl acetate, wash with water and brine

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

- Purify by column chromatography if necessary

Nitroaldol (Henry) Reaction

Similar to the synthesis approach described for 4-methoxy-beta-nitrostyrolene, the next step involves a nitroaldol reaction:

- React 4-phenylmethoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid

- Heat under reflux for 4-4.5 hours

- Cool the reaction mixture to 10-15°C

- Pour into cold water (0-2°C) for crystallization

- Collect the product by filtration, wash with water, and dry

The reaction conditions can be optimized as shown in the following table:

| Reagent | Molar Ratio | Amount |

|---|---|---|

| 4-Phenylmethoxybenzaldehyde | 1.0 | 1 equivalent |

| Nitromethane | 2.2-2.8 | 2.2-2.8 equivalents |

| Ammonium acetate | 1.2-1.5 | 1.2-1.5 equivalents |

| Glacial acetic acid | 9.0-9.5 | 9.0-9.5 equivalents |

Stereoselective Reduction

The reduction of the nitro group must be performed with stereocontrol to obtain the desired (alphaR,betaS) configuration:

- Activate zinc powder with 10-30% aqueous hydrochloric acid

- Add the activated zinc to a solution of the nitro compound in methanol at 0-5°C

- Add 30-32% aqueous hydrochloric acid dropwise while maintaining the temperature

- Warm to 40-50°C and stir for 2-2.5 hours

- Increase temperature to 52-55°C and continue stirring for 2-2.5 hours

- Filter to remove zinc residues

- Extract with chloroform

- Adjust the pH of the aqueous layer to 9.0 using saturated sodium bicarbonate solution

- Extract again with chloroform

- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate

Acetylation of the Amino Group

The amino group obtained after reduction needs to be acetylated:

- Dissolve the amine in dichloromethane or THF

- Add triethylamine (1.2-1.5 equivalents)

- Cool to 0-5°C

- Add acetic anhydride (1.1-1.2 equivalents) dropwise

- Allow the reaction to warm to room temperature and stir for 2-4 hours

- Quench with water or saturated ammonium chloride solution

- Extract with ethyl acetate

- Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate

Hydroxylation and Esterification

The final steps involve hydroxylation at the alpha position with the correct stereochemistry, followed by esterification:

Alternative Synthetic Approach

An alternative approach might involve the use of a chiral auxiliary to control the stereochemistry:

Reaction Parameters and Optimization

Critical Reaction Parameters

The success of the synthesis depends on careful control of several key parameters:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature | 0-55°C (varies by step) | Affects stereoselectivity and reaction rate |

| Reaction time | 2-12 hours (varies by step) | Influences conversion and side product formation |

| pH | Acidic for reduction, basic for extractions | Critical for functional group stability |

| Solvent | Various (methanol, CHCl3, DCM) | Affects solubility and reaction efficiency |

| Catalyst loading | 5-10 mol% (for stereoselective steps) | Determines stereoselectivity |

Stereocontrol Considerations

The critical challenge in synthesizing (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is achieving the desired stereochemistry at the two adjacent chiral centers. Several approaches can be employed:

Analytical Methods for Confirmation

Structural Confirmation

After synthesis, the structure and purity of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester should be confirmed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- High-Resolution Mass Spectrometry (HRMS)

- Infrared (IR) spectroscopy

- Elemental analysis

Purification Techniques

The purification of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is critical for obtaining the high-purity compound required for pharmaceutical applications:

Chromatographic Methods

Challenges and Considerations

Stereochemical Control

The major challenge in synthesizing (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is controlling the stereochemistry at the two adjacent chiral centers. Approaches to address this include:

Functional Group Compatibility

The synthesis requires careful consideration of functional group compatibility, particularly:

- Stability of the phenylmethoxy group under reduction conditions

- Protection/deprotection strategies if needed

- Maintaining the integrity of the ester group during various transformations

- Selective acetylation of the amino group

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Interaktionen mit biologischen Makromolekülen.

Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Verwendet bei der Produktion von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Enzyme: Hemmung oder Aktivierung der Enzymaktivität.

Modulation der Rezeptoraktivität: Interaktion mit Zelloberflächen- oder intrazellulären Rezeptoren.

Änderung der Genexpression: Beeinflussung der Transkription und Translation spezifischer Gene.

Wissenschaftliche Forschungsanwendungen

(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptor Activity: Interacting with cell surface or intracellular receptors.

Altering Gene Expression: Influencing the transcription and translation of specific genes.

Vergleich Mit ähnlichen Verbindungen

Zygocaperoside and Isorhamnetin-3-O-Glycoside

Isolated from Zygophyllum fabago roots, these glycosides share functional group complexity with the target compound. Key differences include:

- Zygocaperoside: Contains a glycoside linkage and lacks the acetylated amino and ethyl ester groups present in the target compound.

- Isorhamnetin-3-O-glycoside: A flavonoid derivative with a methoxylated aromatic system and sugar moiety, contrasting with the target compound’s ester and acetylamino groups. Structural elucidation methods (e.g., UV and NMR spectroscopy) used here are applicable to the target compound’s characterization.

8-O-Acetylshanzhiside Methyl Ester

This iridoid glycoside methyl ester shares ester and acetyloxy functional groups with the target compound but differs in core structure (cyclopenta[c]pyran vs. benzene-propanoid) and stereochemical complexity .

Pesticide Analogs

Compounds like metominostrobin (α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide) and hexaconazole (α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol) share aromatic substitution patterns but lack the hydroxy and acetylamino functionalities. This highlights the target compound’s unique pharmacophore design.

Hypothetical Comparative Data Table

Note: Data are inferred from structural analogs due to lack of direct evidence.

Research and Regulatory Considerations

- Synthetic Challenges : The target compound’s stereochemistry necessitates asymmetric synthesis or chiral resolution techniques, akin to methodologies for iridoid glycosides .

- Regulatory Gaps : While polymers and heavy metals dominate regulatory updates , chiral esters like this compound may require specialized handling under evolving chemical safety frameworks.

Biologische Aktivität

The compound (alphaR, betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic acid ethyl ester is a synthetic derivative with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an acetylamino group, a hydroxy group, and a phenylmethoxy moiety. The molecular formula is , and it has a molecular weight of approximately 373.45 g/mol. The presence of these functional groups suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO5 |

| Molecular Weight | 373.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Anticancer Activity

Research indicates that compounds similar to (alphaR, betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic acid ethyl ester exhibit cytotoxic effects against various cancer cell lines. A study published in Natural Product Reports highlights the anticancer properties of related compounds derived from natural sources, emphasizing their potential as lead compounds for drug development .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, derivatives of this compound were tested against several cancer cell lines, including U-937 and HL-60. The results indicated that certain derivatives showed significant inhibition of cell viability with IC50 values comparable to established chemotherapeutics like etoposide.

The proposed mechanism of action for this class of compounds involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. This dual action may enhance the therapeutic efficacy against tumors.

Anti-inflammatory Effects

In addition to anticancer activity, there are indications that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Table 2: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in U-937 and HL-60 cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Absorption and Metabolism

The compound is expected to be absorbed through the gastrointestinal tract when administered orally, with hepatic metabolism likely occurring via cytochrome P450 enzymes. Further studies are needed to elucidate specific metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.